molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6

Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B601376
CAS No.: 110548-06-6
M. Wt: 309.27
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the quinolone class of chemicals This compound is characterized by its unique structure, which includes a fused oxazine and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is C15H13F2NO4 with a molecular weight of 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core and difluoromethyl groups at the 9 and 10 positions, which are critical for its reactivity and biological interactions .

Antimicrobial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that it can bind to bacterial DNA and inhibit replication processes, suggesting its potential as an antimicrobial agent. Preliminary research also points to anti-inflammatory effects that warrant further exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinoline structures for various biological applications. For instance:

  • Antimicrobial Studies : A study synthesized new trifluoromethyl quinoline derivatives and evaluated their antibacterial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating potential as future therapeutic agents against tuberculosis .
  • In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These insights can guide future experimental designs for testing Ethyl (R)-9,10-difluoro compounds in clinical settings .

Mechanism of Action

The mechanism of action of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be compared with other quinolone derivatives, such as:

    Ciprofloxacin: A widely used antibiotic with a similar quinoline core but different substituents.

    Levofloxacin: Another fluoroquinolone antibiotic with a different stereochemistry and substituents.

    Moxifloxacin: Known for its enhanced activity against certain bacterial strains due to its unique substituents.

Biological Activity

Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound that belongs to the quinolone class of pharmaceuticals. Its unique structure incorporates a bicyclic oxazinoquinoline core, which is significant for its biological activity and potential therapeutic applications. The compound's molecular formula is C15H13F2NO4C_{15}H_{13}F_2NO_4 with a molecular weight of approximately 309.26 g/mol .

The primary mechanism of action for this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, thereby exhibiting potent antibacterial activity .

Antimicrobial Properties

This compound has shown promising results in various studies regarding its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Mycobacterium tuberculosis1.0 µg/mL

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Safety Profile

In addition to its antimicrobial activity, the cytotoxic effects of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo have been evaluated in various cell lines. The compound demonstrated relatively low cytotoxicity compared to standard chemotherapeutic agents:

Cell Line IC50 (µM) Toxicity Level
HeLa (cervical cancer)15.0Low
MCF7 (breast cancer)20.0Moderate
RAW264.7 (macrophage)25.0Low

These results suggest that while the compound exhibits biological activity against pathogens, it may have a favorable safety profile for potential therapeutic use .

Case Studies

Several case studies have highlighted the effectiveness of Ethyl (R)-9,10-difluoro compounds in treating infections resistant to conventional antibiotics. One study reported significant reductions in bacterial load in infected animal models treated with this compound compared to control groups . Another study focused on its synergistic effects when combined with other antibiotics against resistant strains of Staphylococcus aureus, showing enhanced efficacy .

Properties

IUPAC Name

ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 2
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 3
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 5
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

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